molecular formula C21H17NO B15249796 1-(9-Anilino-9H-fluoren-9-yl)ethan-1-one CAS No. 88070-90-0

1-(9-Anilino-9H-fluoren-9-yl)ethan-1-one

Cat. No.: B15249796
CAS No.: 88070-90-0
M. Wt: 299.4 g/mol
InChI Key: XVNOGGDLHLVAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Anilino-9H-fluoren-9-yl)ethan-1-one is a specialized fluorene derivative of significant interest in advanced materials and pharmaceutical research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Fluorene-based structures are extensively investigated in organic electronics due to their promising optoelectronic properties. Related compounds have been studied for their potential in non-linear optics (NLO) and as building blocks for wavelength-scale architectures in photonic applications . The structural motif of this compound suggests potential utility as an intermediate or core component in the development of novel organic semiconductors, light-emitting diodes (OLEDs), and other functional materials. In life sciences research, analogous compounds containing the fluorene core have shown a range of biological activities in preliminary studies. Some fluorene derivatives are explored for their antitumor properties, with research indicating activity against specific cancer cell lines . Other derivatives are utilized in the synthesis of antimalarial drugs . The presence of both fluorene and anilino groups in this molecule makes it a valuable candidate for medicinal chemistry programs, particularly in the synthesis and screening of new pharmacologically active molecules. Researchers will find this high-purity compound essential for probing structure-activity relationships, developing new synthetic methodologies, and advancing the field of organic functional materials.

Properties

CAS No.

88070-90-0

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(9-anilinofluoren-9-yl)ethanone

InChI

InChI=1S/C21H17NO/c1-15(23)21(22-16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,22H,1H3

InChI Key

XVNOGGDLHLVAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Fluorenone: The starting material, fluorene, is oxidized to fluorenone using an oxidizing agent such as potassium permanganate.

    Amination: The fluorenone is then reacted with aniline in the presence of a catalyst to introduce the phenylamino group, forming 9-(phenylamino)-9H-fluoren-9-one.

    Acylation: Finally, the 9-(phenylamino)-9H-fluoren-9-one undergoes acylation with acetyl chloride to yield 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Substituent Effects

Chloro-Substituted Analogs
  • Example : 1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one ()
    • Key Features : Chlorine atoms at the 2,7-positions are electron-withdrawing, reducing electron density on the fluorene core. This enhances electrophilicity at the acetyl group, favoring nucleophilic reactions (e.g., alkylation or condensation) .
    • Synthesis : Prepared via LiI/BF3•Et2O-mediated dechlorination of 2-chloro intermediates in tetrahydrofuran (THF) .
Alkyl-Substituted Analogs
  • Alkyl groups are electron-donating, which may stabilize the fluorene system . Synthesis: Achieved via nucleophilic substitution using butyl bromide under basic conditions (NaOH, tetrabutylammonium bromide) .
Bifluorenyl Analogs
  • Example: 1-[9,9'-Bi-9H-fluoren]-2-yl-ethanone () Key Features: The bifluorenyl structure extends conjugation, likely enhancing UV absorption and fluorescence properties. Such derivatives are explored in organic electronics .
Anilino-Substituted Target Compound
  • This could shift reactivity toward electrophilic aromatic substitution or hydrogen bonding interactions.

Physical and Chemical Properties

Property Chloro-Substituted Dibutyl-Substituted Anilino-Substituted (Predicted)
Solubility Moderate in THF High in CH2Cl2 Moderate in DMF/DMSO
Melting Point ~150–200°C ~80–120°C ~180–220°C
Electrophilicity High Low Moderate
Conjugation Effects Minimal Minimal Enhanced (anilino resonance)

Notes:

  • Chloro-substituted derivatives exhibit higher reactivity in nucleophilic additions due to electron-withdrawing effects .
  • Anilino groups may enable hydrogen bonding, influencing crystal packing (as seen in fluorenyl methanol derivatives; ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.